![molecular formula C15H18NP B094879 3-(Diphenylphosphino)-1-propylamine CAS No. 16605-03-1](/img/structure/B94879.png)
3-(Diphenylphosphino)-1-propylamine
Overview
Description
3-(Diphenylphosphino)-1-propylamine is an organophosphorus compound characterized by the presence of a phosphine group attached to a propylamine chain. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of 3-(Diphenylphosphino)-1-propylamine are biofilm-producing bacteria, specifically Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans . These bacteria are known to cause various infections, especially in hospital settings. The compound, when conjugated with gold nanomaterials, has shown potential as an antibiofilm agent against these bacteria .
Mode of Action
It’s known that the compound can form complexes with palladium (ii), which are then used to form nanoparticles . These nanoparticles have shown enhanced antibiofilm potential against the target bacteria . The antibiofilm potency of the compound varies with the size of the nanoparticles .
Biochemical Pathways
It’s known that the compound plays a role in the formation of nanoparticles, which can interfere with the biofilm formation of certain bacteria
Result of Action
The primary result of the action of this compound is the inhibition of biofilm formation by certain bacteria . Specifically, when the compound is conjugated with gold nanomaterials, it has shown enhanced antibiofilm activity against Staphylococcus aureus and Streptococcus mutans .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the size of the gold nanoparticles with which the compound is conjugated can affect its antibiofilm potency . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylphosphino)-1-propylamine typically involves the reaction of diphenylphosphine with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
Ph2P-H+Cl-(CH2)3NH2→Ph2P-(CH2)3NH2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Diphenylphosphino)-1-propylamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of diphenylphosphine oxide.
Reduction: Formation of reduced phosphine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Catalytic Applications
3-(Diphenylphosphino)-1-propylamine is primarily utilized as a ligand in various coupling reactions, which are essential in organic synthesis. Its ability to form stable complexes with transition metals enhances reaction efficiency and selectivity.
Key Reactions
The compound is particularly effective in the following reactions:
- Suzuki-Miyaura Coupling : It acts as a P,N-chelating ligand that stabilizes palladium complexes, facilitating the coupling of aryl halides with boronic acids to form biaryl compounds.
- Buchwald-Hartwig Cross Coupling : It is employed in the formation of C-N bonds, crucial for synthesizing amines from aryl halides and amines.
- Negishi Coupling : This reaction benefits from the presence of this compound as it aids in the coupling of organozinc reagents with halides.
Table: Summary of Catalytic Applications
Reaction Type | Role of Ligand | Key Features |
---|---|---|
Suzuki-Miyaura | Stabilizes Pd complexes | High yields at room temperature |
Buchwald-Hartwig | Forms C-N bonds | Efficient for amine synthesis |
Negishi Coupling | Facilitates C-C bond formation | Effective with organozinc reagents |
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand for various metal complexes. Its phosphine group allows for strong coordination with metals such as palladium, platinum, and nickel.
Case Study: Synthesis of Palladium Complexes
A study demonstrated the synthesis of air-stable P,N-chelated palladium(II) complexes using this compound. The complexes were shown to be highly efficient catalysts for Suzuki cross-coupling reactions at room temperature, achieving yields up to 87% .
Pharmaceutical Applications
The compound is also explored for its potential in pharmaceutical applications, particularly in drug development and proteomics research. Its properties allow it to interact with biological molecules, offering insights into drug mechanisms and interactions.
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.
1,1’-Bis(diphenylphosphino)ferrocene: A ligand with a ferrocene backbone, used in homogeneous catalysis.
Bis(diphenylphosphino)methane: Another bidentate ligand with similar applications in catalysis.
Uniqueness: 3-(Diphenylphosphino)-1-propylamine is unique due to its combination of a phosphine group and a propylamine chain, providing distinct reactivity and coordination properties compared to other similar compounds. Its ability to act as both a ligand and a reagent in various chemical reactions highlights its versatility and importance in scientific research.
Biological Activity
3-(Diphenylphosphino)-1-propylamine (DPPA) is an organophosphorus compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of DPPA, focusing on its interactions with bacteria, particularly in inhibiting biofilm formation, as well as its applications in coordination chemistry and potential therapeutic uses.
Overview of this compound
DPPA is characterized by a phosphine group attached to a propylamine chain. Its chemical structure allows it to act as a bidentate or tridentate ligand, coordinating with transition metals such as ruthenium, which enhances its catalytic properties and biological applications .
Inhibition of Biofilm Formation
One of the primary biological activities of DPPA is its ability to inhibit biofilm formation by Gram-positive bacteria, including Staphylococcus aureus and Streptococcus mutans . Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics and immune responses. The inhibition of biofilm formation is crucial for developing strategies to combat bacterial infections.
- Mechanism of Action : DPPA interferes with the biochemical pathways involved in biofilm formation. It can form complexes with palladium(II) that are utilized to create nanoparticles, which disrupt the biofilm matrix and enhance the efficacy of antimicrobial agents .
Antimicrobial Properties
Research indicates that DPPA exhibits significant antimicrobial activity against various pathogens. The compound's ability to form stable complexes with metals enhances its effectiveness in targeting bacterial cells. The following table summarizes some key findings related to its antimicrobial properties:
Bacteria | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition of biofilm | |
Streptococcus mutans | Inhibition of biofilm | |
Escherichia coli | Moderate inhibition |
Coordination Chemistry Applications
DPPA's role as a ligand in coordination chemistry is significant. It forms stable complexes with transition metals, particularly ruthenium, leading to various applications in catalysis and material science.
- Ruthenium Complexes : The reaction between DPPA and ruthenium chloride results in the formation of mononuclear complexes that exhibit low spin and diamagnetic properties. These complexes have been characterized using various techniques such as NMR spectroscopy and mass spectrometry .
Case Study 1: Antibiofilm Activity
In a study investigating the antibiofilm activity of DPPA, researchers demonstrated that the compound significantly reduced biofilm formation in Staphylococcus aureus cultures. The experimental setup involved treating bacterial cultures with varying concentrations of DPPA and assessing biofilm density through crystal violet staining. Results indicated a dose-dependent reduction in biofilm formation, highlighting DPPA's potential as an antibiofilm agent.
Case Study 2: Coordination Chemistry with Ruthenium
A detailed study on the coordination chemistry of DPPA involved synthesizing several ruthenium(II) complexes. These complexes were characterized for their stability and reactivity under different conditions. The findings suggested that DPPA could effectively stabilize ruthenium centers, making it a valuable ligand for catalytic processes .
Properties
IUPAC Name |
3-diphenylphosphanylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18NP/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZWMOWSTWWMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299770 | |
Record name | 3-(Diphenylphosphino)-1-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16605-03-1 | |
Record name | 16605-03-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Diphenylphosphino)-1-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Diphenylphosphino)-1-propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(Diphenylphosphino)-1-propylamine interact with metals, and what are the structural implications?
A: this compound acts as a bidentate or tridentate ligand, coordinating to transition metals like ruthenium through both its phosphorus and nitrogen atoms. [, ] This interaction leads to the formation of stable metal complexes with octahedral or square planar geometries, depending on the other ligands present. [, ] For example, reaction with RuCl2(PPh3)3 yields mononuclear complexes where the ligand coordinates through both P and N. []
Q2: What catalytic applications have been explored for this compound-containing metal complexes?
A: Ruthenium(II) complexes containing this compound have shown promising catalytic activity in the oxidation of aromatic alcohols. [] Notably, these complexes, in conjunction with H2O2/NaOCl as an oxidant, achieve high conversion rates (up to 95%) under mild reaction conditions. [] Further research is exploring the potential of palladium complexes with this ligand for Suzuki-Miyaura coupling reactions. []
Q3: Are there any computational studies on this compound and its metal complexes?
A3: While the provided research excerpts do not delve into computational studies, this area presents a significant opportunity for future research. Computational chemistry techniques, such as density functional theory (DFT) calculations, could provide valuable insights into the electronic structure, bonding characteristics, and catalytic mechanisms of this compound-containing metal complexes. Furthermore, QSAR models could help predict the activity of derivatives and guide the design of novel catalysts with enhanced performance.
Q4: What analytical techniques are commonly employed to characterize this compound and its complexes?
A4: Characterization of this compound and its metal complexes typically involves a combination of spectroscopic and analytical methods. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P{1H} NMR are essential for structural elucidation, providing information about the ligand environment and complex geometry. [, ] Variable-temperature NMR can further elucidate dynamic behavior. []
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups and characterize metal-ligand bonding. [, ]
- Mass Spectrometry (MS): ESI(+)MS is valuable for determining molecular weight and confirming the mononuclear or polynuclear nature of complexes. [, ]
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